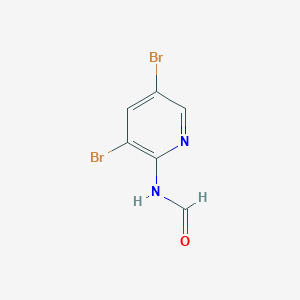

N-(3,5-dibromopyridin-2-yl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

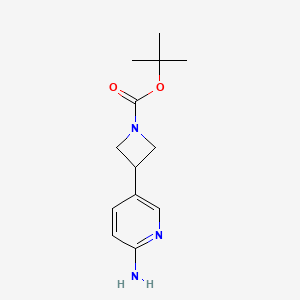

“N-(3,5-dibromopyridin-2-yl)formamide” is a chemical compound with the molecular formula C6H4Br2N2O . It is also known by its IUPAC name, N-(3,5-dibromo-2-pyridyl)formamide .

Molecular Structure Analysis

The molecular structure of “N-(3,5-dibromopyridin-2-yl)formamide” consists of a pyridine ring substituted with two bromine atoms and a formamide group . The presence of the bromine atoms makes the compound a good candidate for further reactions, particularly those involving nucleophilic substitution .Scientific Research Applications

Antifungal Applications

Research has demonstrated the antifungal potential of bromopyrrole alkaloids, compounds which are structurally related to dibromopyridinyl derivatives. For instance, various bromopyrrole alkaloids isolated from the South China Sea sponge Agelas sp. have shown effective antifungal activity against Candida albicans in a Caenorhabditis elegans candidiasis model. Such findings highlight the potential of dibromopyridinyl-related compounds in antifungal research and development (Zhu et al., 2016).

Synthetic Chemistry

Formamides, including those related to dibromopyridinyl compounds, play a crucial role in synthetic chemistry. They serve as nucleophiles in reactions leading to the formation of densely substituted 2-aminopyridines, demonstrating the versatility of formamides in constructing complex molecular architectures (Weng et al., 2018). Additionally, formamides have been used in the selective N-formylation of amines containing unsaturated groups using CO2 and H2, showcasing their utility in sustainable chemistry applications (Liu et al., 2017).

Prebiotic Chemistry

The role of formamide in prebiotic chemistry has been explored, particularly its ability to act as a precursor for several components of nucleic acids under prebiotic conditions. When heated in the presence of montmorillonites, formamide facilitates the synthesis of purine, adenine, cytosine, and uracil, among others. This showcases the potential of formamide and related compounds in studying the origins of life and informational polymers (Saladino et al., 2004).

Safety and Hazards

“N-(3,5-dibromopyridin-2-yl)formamide” is classified with a GHS07 signal word, indicating that it is a warning hazard . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

N-(3,5-dibromopyridin-2-yl)formamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O/c7-4-1-5(8)6(9-2-4)10-3-11/h1-3H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZRUKFNQFKWJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)NC=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dibromopyridin-2-yl)formamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzhydrylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2662907.png)

![2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2662910.png)

![6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2662915.png)

![5-Benzyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2662917.png)

![5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one](/img/structure/B2662920.png)

![3-Butyl-10-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2662925.png)

![(3,4-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2662929.png)